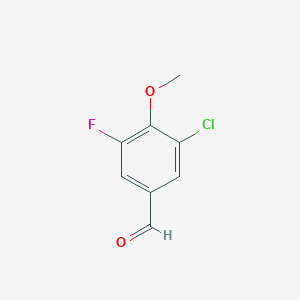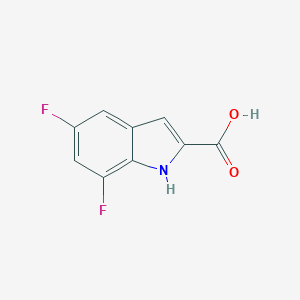![molecular formula C7H10N2O B069229 [2-(Methylamino)pyridin-4-yl]methanol CAS No. 193001-42-2](/img/structure/B69229.png)
[2-(Methylamino)pyridin-4-yl]methanol
Vue d'ensemble
Description
[2-(Methylamino)pyridin-4-yl]methanol, also known as MAPM, is a chemical compound that has gained attention in scientific research due to its potential biological activities. MAPM belongs to the class of pyridine derivatives and has a molecular formula of C8H11NO.
Mécanisme D'action
The mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. [2-(Methylamino)pyridin-4-yl]methanol has been shown to inhibit the expression of cyclin D1 and CDK4, which are important regulators of cell cycle progression. [2-(Methylamino)pyridin-4-yl]methanol can also induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. In addition, [2-(Methylamino)pyridin-4-yl]methanol has been found to inhibit the phosphorylation of IκBα and p65, which are components of the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
[2-(Methylamino)pyridin-4-yl]methanol has been reported to have several biochemical and physiological effects. In vitro studies have shown that [2-(Methylamino)pyridin-4-yl]methanol can decrease the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). [2-(Methylamino)pyridin-4-yl]methanol has also been found to increase the level of intracellular calcium, which is involved in various cellular processes, including apoptosis and cell proliferation. Moreover, [2-(Methylamino)pyridin-4-yl]methanol has been shown to modulate the expression of several genes, including those involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-(Methylamino)pyridin-4-yl]methanol in lab experiments is its potential as a multi-targeted agent, which can modulate multiple signaling pathways involved in various diseases. [2-(Methylamino)pyridin-4-yl]methanol is also relatively easy to synthesize and purify, which makes it a promising candidate for further investigation. However, there are also limitations to the use of [2-(Methylamino)pyridin-4-yl]methanol in lab experiments. The toxicity and pharmacokinetics of [2-(Methylamino)pyridin-4-yl]methanol are not well understood, which may limit its clinical application. In addition, the optimal dose and duration of [2-(Methylamino)pyridin-4-yl]methanol treatment need to be further investigated.
Orientations Futures
There are several future directions for the investigation of [2-(Methylamino)pyridin-4-yl]methanol. First, the biological activities and mechanism of action of [2-(Methylamino)pyridin-4-yl]methanol need to be further elucidated, especially in vivo studies. Second, the toxicity and pharmacokinetics of [2-(Methylamino)pyridin-4-yl]methanol need to be evaluated to determine its safety and efficacy. Third, the potential synergistic effects of [2-(Methylamino)pyridin-4-yl]methanol with other drugs or natural compounds need to be explored. Fourth, the development of [2-(Methylamino)pyridin-4-yl]methanol derivatives with improved potency and selectivity may enhance its therapeutic potential. Fifth, the use of [2-(Methylamino)pyridin-4-yl]methanol as a probe for the identification of its molecular targets may provide insights into the underlying mechanisms of various diseases.
Conclusion
In conclusion, [2-(Methylamino)pyridin-4-yl]methanol is a promising compound for scientific research due to its potential biological activities and multi-targeted effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-(Methylamino)pyridin-4-yl]methanol have been discussed in this paper. Further investigation of [2-(Methylamino)pyridin-4-yl]methanol may lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
[2-(Methylamino)pyridin-4-yl]methanol has been investigated for its potential biological activities, including antitumor, anti-inflammatory, and antiviral effects. Several studies have shown that [2-(Methylamino)pyridin-4-yl]methanol can inhibit the growth and proliferation of cancer cells, such as breast cancer, lung cancer, and leukemia cells. [2-(Methylamino)pyridin-4-yl]methanol has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, [2-(Methylamino)pyridin-4-yl]methanol has shown promising antiviral activities against influenza virus and hepatitis C virus.
Propriétés
Numéro CAS |
193001-42-2 |
|---|---|
Nom du produit |
[2-(Methylamino)pyridin-4-yl]methanol |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
[2-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
Clé InChI |
QPXUGACTXZYBHT-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=C1)CO |
SMILES canonique |
CNC1=NC=CC(=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

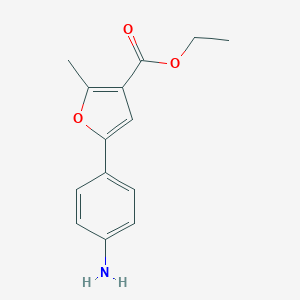
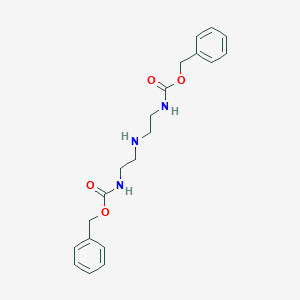
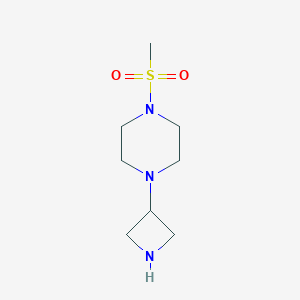
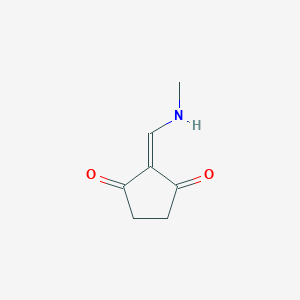
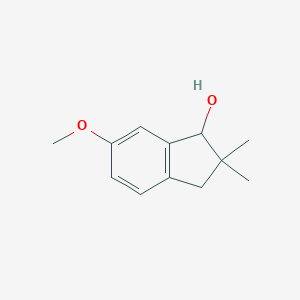
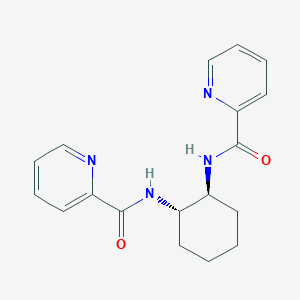
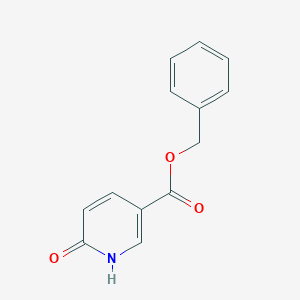
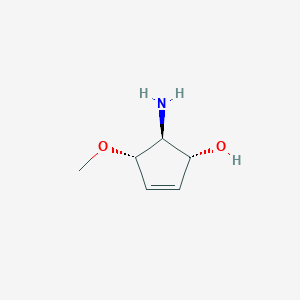
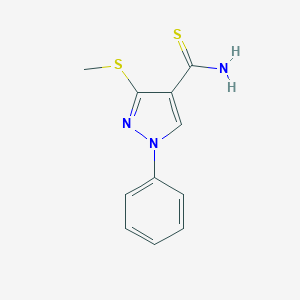
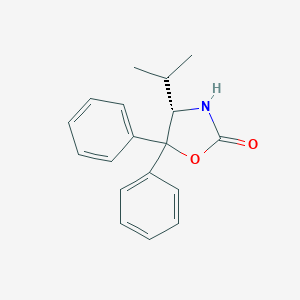

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
